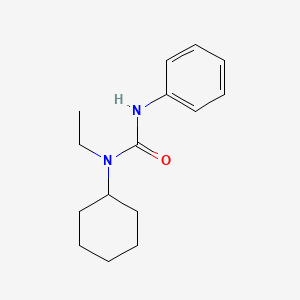![molecular formula C15H19NO4 B4406595 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)
4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate, also known as TFP or TFP-5, is a chemical compound that has been synthesized for scientific research applications. It is a potent and selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in various neurological and psychiatric disorders.
Mechanism of Action
4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate binds to a specific allosteric site on mGluR5, which is distinct from the orthosteric site that binds glutamate. This binding results in a conformational change in the receptor, leading to the modulation of its activity. This compound acts as a positive allosteric modulator, enhancing the response of mGluR5 to glutamate, and increasing the affinity of the receptor for its downstream effectors.
Biochemical and Physiological Effects:
This compound has been shown to regulate various signaling pathways downstream of mGluR5, including the MAPK/ERK, PI3K/Akt, and PLC/PKC pathways. These pathways play key roles in synaptic plasticity, neuronal survival, and neurotransmitter release. This compound has also been shown to modulate the activity of ion channels and transporters, such as NMDA receptors, GABA transporters, and dopamine transporters.
Advantages and Limitations for Lab Experiments
4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate has several advantages as a tool compound for scientific research. It is highly selective for mGluR5, with no significant activity on other mGluR subtypes or ionotropic glutamate receptors. It is also highly potent, with an EC50 in the low nanomolar range. However, this compound has some limitations, including its short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using prodrugs or formulation strategies.
Future Directions
For research include the development of more potent and selective allosteric modulators of mGluR5, the identification of novel allosteric sites on mGluR5, and the elucidation of the structural basis of 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate binding to mGluR5. This compound can also be used as a tool compound to study the role of mGluR5 in other physiological and pathological conditions, such as pain, inflammation, and cancer.
Scientific Research Applications
4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate has been extensively used as a tool compound to study the function of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the activity of mGluR5 in a dose-dependent and reversible manner, leading to the regulation of downstream signaling pathways and synaptic plasticity.
properties
IUPAC Name |
[4-(oxolan-2-ylmethylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-14(17)20-12-7-5-11(6-8-12)15(18)16-10-13-4-3-9-19-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXZXGRCLPJHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4406514.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)
![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4406529.png)
![1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4406554.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)


![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)